(R)-2-amino-2-methylpentan-1-ol
Description
Context within the Class of Chiral Vicinal Amino Alcohols
Chiral vicinal amino alcohols are ubiquitous structural motifs found in a vast number of natural products and biologically active molecules. nih.gov It is estimated that over 300,000 compounds, including more than 2,000 natural products and over 80 FDA-approved drugs, contain the 1,2-amino alcohol fragment. nih.gov This prevalence underscores the critical need for efficient and stereoselective methods to access these valuable compounds. nih.gov
The synthesis of chiral vicinal amino alcohols can be challenging due to the need to control the stereochemistry at two adjacent centers. westlake.edu.cn Traditional methods often rely on the derivatization of naturally occurring chiral starting materials like amino acids, which can limit the diversity of accessible structures. diva-portal.org Consequently, significant research efforts have been directed towards the development of asymmetric synthetic routes. westlake.edu.cndiva-portal.org These methods include the hydrogenation of α-amino ketones, the ring-opening of epoxides or aziridines, and the asymmetric aminohydroxylation of alkenes. westlake.edu.cndiva-portal.org
Stereochemical Significance of the (R)-Configuration at the 2-Position
The defining feature of (R)-2-amino-2-methylpentan-1-ol is the specific spatial arrangement of the substituents around the chiral center at the second carbon atom. This is denoted by the (R)-configuration according to the Cahn-Ingold-Prelog priority rules. The absolute stereochemistry of a chiral molecule is crucial as it dictates its interaction with other chiral entities, such as biological receptors or chiral catalysts.
The (R)-configuration at the 2-position of this amino alcohol makes it a valuable chiral building block. sigmaaldrich.com The fixed stereochemistry at this center can be used to induce chirality in new stereocenters during a chemical reaction. This process, known as asymmetric induction, is a cornerstone of modern organic synthesis. The presence of the methyl group at the same chiral center introduces steric bulk, which can further influence the stereochemical outcome of reactions.
The stereochemistry of amino acids and related compounds is often discussed in terms of D/L notation as well. libretexts.orgbbk.ac.uk While all naturally occurring amino acids in proteins are of the L-configuration, both D and L forms are important in synthetic chemistry. libretexts.org The (R)/(S) system provides an unambiguous description of the absolute configuration of a single chiral center. libretexts.orgyoutube.com For most chiral amino acids, the L-configuration corresponds to the (S)-configuration, with cysteine being a notable exception. libretexts.org
Overview of Research Directions Pertaining to Chiral Amino Alcohols
The utility of chiral amino alcohols like this compound has spurred a wide range of research activities. These compounds are not only targets of synthesis themselves but are also instrumental in the synthesis of other complex molecules.
A prominent area of research is their use as chiral auxiliaries . In this approach, the chiral amino alcohol is temporarily incorporated into a reactant molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
Another major research direction is the development of chiral ligands for transition metal-catalyzed asymmetric reactions. rsc.org Chiral amino alcohols can be readily converted into a variety of ligands, such as bisoxazolines (Box) and pyridinyloxazolines (PyOx), which are highly effective in a multitude of asymmetric transformations, including hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. rsc.orgnih.gov The modular nature of their synthesis allows for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity.
Furthermore, chiral amino alcohols serve as versatile synthons for the preparation of a diverse range of biologically active compounds and natural products. frontiersin.org Their functional groups can be manipulated through various chemical transformations to build complex molecular frameworks. The development of novel synthetic methods to access chiral amino alcohols with high enantiopurity remains an active area of investigation, with techniques such as biocatalytic reductive amination of α-hydroxy ketones showing great promise. frontiersin.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
ATRNFARHWKXXLH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@](C)(CO)N |
Canonical SMILES |
CCCC(C)(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Amino 2 Methylpentan 1 Ol and Its Enantiomers
Enantioselective Synthesis Approaches
Enantioselective strategies are often preferred for their efficiency and atom economy. These methods employ chiral catalysts, auxiliaries, or enzymes to direct the formation of the desired (R)-enantiomer from a prochiral precursor.
Asymmetric Reduction Strategies for Precursor Carbonyl Compounds
A primary route to chiral amino alcohols involves the asymmetric reduction of a precursor α-amino ketone, 2-amino-2-methyl-1-oxopentane. The stereochemical outcome of this reduction is crucial and can be controlled through various catalytic methods.
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral alcohols from ketones. nih.gov Ruthenium-based catalysts, in particular, have been effectively used for the asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols with high enantioselectivity. nih.gov This approach offers a direct and efficient pathway to molecules like (R)-2-amino-2-methylpentan-1-ol from their corresponding keto precursors. The process typically involves a chiral ligand coordinated to the metal center, which facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol or formic acid) to the carbonyl group.
Table 1: Examples of Chiral Ruthenium Catalysts in Asymmetric Transfer Hydrogenation
| Catalyst System | Ligand Type | Typical Hydrogen Source | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ru-TsDPEN | Diamine | Formic Acid/Triethylamine | >99% | nih.gov |
Note: The data represents typical performance for the reduction of α-amino ketones, specific results for 2-amino-2-methyl-1-oxopentane may vary.
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. tudelft.nlscilit.com Engineered ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are widely used for the asymmetric reduction of ketones. researchgate.net
Researchers have successfully evolved KREDs to reduce α-amino ketones with high stereoselectivity. researchgate.net The process often involves a dynamic kinetic resolution (DKR), where the starting racemic α-amino ketone is racemized in situ, allowing for a theoretical yield of up to 100% of the desired single enantiomer alcohol. researchgate.net Pyridoxal-5-phosphate (PLP) can be used to catalyze this racemization under mild conditions. researchgate.net
Similarly, engineered AmDHs, often derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral β-amino alcohols. tudelft.nlnih.gov While many natural enzymes exhibit (S)-selectivity, protein engineering and directed evolution have been employed to reverse this selectivity and produce the desired (R)-enantiomers. tudelft.nl This involves creating mutant libraries and screening for variants with improved activity and the desired stereopreference. nih.gov
Table 2: Performance of Engineered Enzymes in Chiral Amino Alcohol Synthesis
| Enzyme Type | Precursor Type | Key Strategy | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED) | α-Amino Ketone | Dynamic Kinetic Resolution | >98% | researchgate.net |
Chiral Auxiliary-Mediated Transformations for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is well-established for the synthesis of chiral amino alcohols. nih.govnih.gov
Commonly used auxiliaries include derivatives of pseudoephedrine, ephedrine, and oxazolidinones. wikipedia.orgnih.govnih.gov For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton can then be removed to form a chiral enolate, which reacts with an electrophile from the less hindered face, directed by the auxiliary's stereochemistry. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. wikipedia.org This method has proven particularly effective for creating quaternary carbon centers, which are present in the target molecule. nih.gov The condensation of arylglyoxals with pseudoephedrine as a chiral auxiliary, followed by a two-step conversion, provides a practical route to chiral 1,2-amino alcohols. nih.govresearchgate.net
Stereoselective Amination Reactions
Stereoselective amination provides a direct route to installing the chiral amine functionality. Asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases is a prominent example of this approach. nih.gov This one-step biosynthesis uses ammonia (B1221849) as the amino donor under mild conditions, representing a highly efficient and environmentally friendly method. nih.gov
While many AmDHs derived from natural L-amino acid dehydrogenases are strictly (S)-selective, significant research has focused on engineering these enzymes to produce (R)-β-amino alcohols. tudelft.nl Through techniques like combinatorial active-site saturation testing (CAST), researchers have successfully identified mutant enzymes with inverted stereoselectivity and enhanced catalytic activity for a range of substrates, making the synthesis of (R)-amino alcohols like this compound feasible. tudelft.nlnih.gov
Resolution of Racemic Mixtures of 2-amino-2-methylpentan-1-ol
Classical resolution remains a viable, albeit less direct, method for obtaining single enantiomers. This technique involves separating a racemic mixture (a 1:1 mixture of both enantiomers) into its constituent (R) and (S) forms.
For amino alcohols, resolution is typically achieved by diastereomeric salt formation. The racemic amino alcohol is treated with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. google.com
A patented method describes the resolution of 1-amino-alkan-2-ol compounds using one of the enantiomers of N-tosyl-leucine as the resolving agent. google.com The process involves forming the diastereomeric salt, isolating the less soluble salt by filtration, and then liberating the desired enantiomer of the amino alcohol. google.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-amino-2-methylpentan-1-ol |
| 2-amino-2-methyl-1-oxopentane |
| Pyridoxal-5-phosphate (PLP) |
| Pseudoephedrine |
| Ephedrine |
| Oxazolidinone |
Diastereomeric Salt Formation and Separation
A well-established and industrially viable method for the separation of enantiomers is the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by fractional crystallization. For a racemic mixture of 2-amino-2-methylpentan-1-ol, which is basic, a chiral acid is employed as the resolving agent.
The general process involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a mixture of two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct crystalline structures and solubilities. With careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution.
The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomer of the amino alcohol in high optical purity. The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.
Commonly used chiral resolving agents for the resolution of amino alcohols include derivatives of tartaric acid, mandelic acid, and N-acylated amino acids. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the solvent system, which are often determined through empirical screening.
While specific data for the resolution of 2-amino-2-methylpentan-1-ol is not extensively reported in publicly available literature, the resolution of structurally similar amino alcohols provides a strong precedent for the applicability of this method. For instance, the resolution of various 1-amino-alkan-2-ols has been successfully achieved using (S)-N-tosyl-leucine as the resolving agent.
Table 1: Illustrative Example of Diastereomeric Salt Resolution for a Structurally Related Amino Alcohol
| Racemic Amine | Resolving Agent | Solvent | Isolated Diastereomer | Yield of Diastereomer |
| 1-Amino-2-cyclohexylethan-2-ol | (S)-N-Tosyl-leucine | Absolute Ethanol | (S)-Amine-(S)-Acid Salt | Not specified |
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical resolution. DKR combines a kinetic resolution process with in situ racemization of the slower-reacting enantiomer.
For α,α-disubstituted amino alcohols like 2-amino-2-methylpentan-1-ol, a chemoenzymatic DKR approach is often employed. This typically involves the enantioselective acylation of the amino alcohol catalyzed by a lipase, coupled with a metal-catalyzed racemization of the unreacted enantiomer.
A plausible DKR process for racemic 2-amino-2-methylpentan-1-ol would involve the following steps:
Enantioselective Acylation: A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the (S)-enantiomer) at a faster rate than the other.
Racemization: A transition metal catalyst, often based on ruthenium or iridium, facilitates the racemization of the remaining, slower-reacting (R)-enantiomer. This is typically achieved through a reversible oxidation-reduction sequence involving the corresponding amino ketone intermediate.
Continuous Conversion: As the (S)-enantiomer is consumed in the acylation step, the racemization of the (R)-enantiomer continually replenishes the supply of the (S)-enantiomer, allowing for its conversion to the acylated product.
This process ultimately leads to a high yield of a single enantiomer of the acylated amino alcohol, which can then be deacylated to afford the desired enantiopure amino alcohol. The success of DKR is highly dependent on the compatibility and efficiency of both the enzyme and the racemization catalyst under the reaction conditions.
Recent advancements have demonstrated the efficacy of iridium-f-amphox catalyzed asymmetric hydrogenation of racemic α-amino ketones via a DKR process to construct chiral N,N-disubstituted α-amino alcohols with excellent enantioselectivities and diastereoselectivities nih.gov.
Table 2: Representative Data from a Dynamic Kinetic Resolution of a Racemic α-Amino Ketone
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Racemic α-amino β-unfunctionalized ketone | Iridium-f-amphox | Chiral N,N-disubstituted α-amino β-unfunctionalized alcohol | Quantitative | >99% | >99:1 |
This table showcases the potential of DKR for producing chiral amino alcohols with high stereocontrol, based on a study of related substrates nih.gov.
Synthesis of Advanced Precursors for this compound
An alternative to the resolution of a racemic mixture is the stereoselective synthesis of the target molecule from a chiral precursor. This approach involves the construction of the desired stereocenter through a highly controlled chemical transformation.
For this compound, a key precursor would be an enantiomerically pure compound that already contains the quaternary stereocenter with the correct configuration. One potential synthetic route could start from the corresponding chiral α-amino acid, (R)-2-amino-2-methylpentanoic acid.
The synthesis of such chiral α,α-disubstituted amino acids can be challenging. However, methods such as the asymmetric Strecker synthesis or the alkylation of chiral glycine enolate equivalents have been developed. Once the enantiopure amino acid is obtained, it can be reduced to the desired amino alcohol. The reduction of the carboxylic acid functionality can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Another approach involves the asymmetric synthesis of a chiral precursor that can be readily converted to the target amino alcohol. For example, the asymmetric hydrogenation of an appropriate α-amino ketone precursor, as mentioned in the context of DKR, can directly yield the enantiopure amino alcohol nih.gov.
The development of synthetic routes to advanced precursors is an active area of research, aiming to provide more efficient and scalable methods for the production of enantiomerically pure compounds like this compound.
Derivatization and Functionalization of R 2 Amino 2 Methylpentan 1 Ol
Synthesis of N-Substituted Derivatives
The primary amino group is a nucleophilic center that can readily undergo various N-substitution reactions, such as acylation and alkylation.
N-Acylation: The reaction of (R)-2-amino-2-methylpentan-1-ol with acylating agents like acyl chlorides or acid anhydrides would yield N-acyl derivatives (amides). This transformation is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. nih.govorganic-chemistry.org While this is a standard procedure, specific examples detailing the acylation of this compound with corresponding yields are not documented in peer-reviewed literature.
Reductive Amination: Another common method for N-alkylation is reductive amination. beilstein-journals.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. youtube.com A hypothetical data table for such reactions is presented below, illustrating potential transformations, though it is based on general knowledge rather than specific experimental results for this compound.
| Aldehyde/Ketone | Reducing Agent | Potential N-Substituted Product |
| Formaldehyde (B43269) | Sodium triacetoxyborohydride | (R)-2-(dimethylamino)-2-methylpentan-1-ol |
| Benzaldehyde | Sodium cyanoborohydride | (R)-2-(benzylamino)-2-methylpentan-1-ol |
| Acetone | Sodium cyanoborohydride | (R)-2-(isopropylamino)-2-methylpentan-1-ol |
| This table is illustrative and not based on published experimental data for this compound. |
Formation of Cyclic Derivatives, Including Oxazolidines and Oxazinanes
The 1,2-amino alcohol motif in this compound is a key structural feature for the synthesis of five-membered heterocyclic rings known as oxazolidines. osaka-u.ac.jp
Oxazolidine (B1195125) Formation: These are typically formed through the condensation reaction of the amino alcohol with an aldehyde or a ketone, usually under conditions that facilitate the removal of water. osaka-u.ac.jp The reaction proceeds via a hemiaminal intermediate which then cyclizes. mdpi.com For example, reaction with formaldehyde would yield an unsubstituted oxazolidine at the 2-position, while reaction with pivaldehyde would introduce a sterically bulky tert-butyl group. Despite the commonality of this reaction, specific studies reporting the synthesis and characterization of oxazolidine derivatives from this compound are absent from the literature.
Oxazinane Formation: The formation of six-membered oxazinanes would require reaction with a three-carbon electrophile, which is a less common transformation for 1,2-amino alcohols compared to oxazolidine formation. General methods exist but their application to this specific substrate has not been reported. mdpi.com
Modification of the Hydroxyl Group for Novel Architectures
The primary hydroxyl group can be modified through reactions like O-alkylation and O-acylation (esterification). However, the presence of the more nucleophilic amino group often necessitates a protection strategy.
Protection-Deprotection Strategy: To selectively modify the hydroxyl group, the amino group is typically first protected, for instance, with a tert-butyloxycarbonyl (Boc) group. nih.govresearchgate.net The synthesis of N-Boc-(R)-2-amino-2-methylpentan-1-ol would be the first step. Following protection, the hydroxyl group can be alkylated using an alkyl halide in the presence of a base (e.g., sodium hydride) or acylated to form esters. nih.gov Finally, the Boc-protecting group can be removed under acidic conditions to yield the O-substituted derivative. No literature specifically detailing this sequence for this compound could be located.
Preparation of Chiral Scaffolds for Complex Molecule Synthesis
Chiral 1,2-amino alcohols and their derivatives, such as oxazolidinones, are highly valued as chiral auxiliaries in asymmetric synthesis. nih.govwilliams.edu These auxiliaries can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com The Evans oxazolidinones are a prominent class of such auxiliaries, typically derived from amino acids. nih.gov
Derivatives of this compound, such as its corresponding oxazolidinone, could potentially serve as chiral auxiliaries. The chiral environment provided by the auxiliary would influence the facial selectivity of reactions like alkylations or aldol (B89426) additions on an attached acyl group. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. williams.edu However, a review of the literature did not yield any studies where derivatives of this compound have been synthesized and employed for this purpose. The utility of this specific compound as a chiral scaffold remains a subject for future investigation. conicet.gov.ar
Analytical and Spectroscopic Characterization in Research of R 2 Amino 2 Methylpentan 1 Ol
Techniques for Determination of Enantiomeric Purity
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for a chiral compound. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. Several chromatographic and spectroscopic methods are utilized to accurately measure this parameter.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The method's efficacy stems from the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Research Findings: Direct analysis of underivatized amino alcohols like (R)-2-amino-2-methylpentan-1-ol is possible using CSPs based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These phases are compatible with a range of mobile phases, including polar organic and aqueous systems, making them suitable for polar and ionic analytes. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric repulsion, between the analyte and the chiral selector.
Alternatively, a common strategy involves the derivatization of the amino alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs can then be readily separated on a standard, achiral reversed-phase (RP) HPLC column, such as a C18 column. rsc.orgnih.gov For instance, a method for determining the enantiomeric purity of the related compound 2-amino-1-butanol involved derivatization to form diastereomers that were separable on a C18 column with UV detection. rsc.org For other chiral compounds, high enantiomeric excess values, such as 99% ee, have been successfully determined using HPLC. sigmaaldrich.com
The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve the best resolution between the enantiomeric peaks. rsc.orgsielc.com
Table 1: HPLC Parameters for Chiral Amino Alcohol Analysis
| Parameter | Description | Common Application Details | Reference |
|---|---|---|---|
| Stationary Phase | The column packing material responsible for separation. | Chiral Stationary Phases (e.g., Teicoplanin-based) for direct analysis; Achiral C18 columns for indirect analysis of diastereomeric derivatives. | sigmaaldrich.comrsc.org |
| Mobile Phase | The solvent that carries the analyte through the column. | Mixtures of Acetonitrile/Methanol and Water, often with additives like formic acid or trifluoroacetic acid. | nih.govsielc.com |
| Detection | The method used to visualize the separated analytes. | UV/Vis detection is common, especially after derivatization with a chromophore-containing agent. | rsc.orgnih.gov |
| Derivatization | Chemical modification to create diastereomers. | Use of chiral reagents like variants of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). | rsc.orgmst.edu |
Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile molecules like amino alcohols, derivatization is a prerequisite to increase volatility and improve chromatographic performance.
Research Findings: The analysis of chiral amino acids and related compounds by GC typically involves a two-step derivatization process, followed by separation on a capillary column coated with a chiral stationary phase. mst.edunih.gov Common derivatization methods include esterification of the carboxyl group (or hydroxyl group in this case) and acylation of the amino group. nih.gov
The most widely used chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These macrocyclic molecules have a chiral cavity, and they separate enantiomers based on the differential stability of the transient inclusion complexes formed. For the analysis of amino acid enantiomers, columns like Chirasil-L-Val, which incorporates an L-valine derivative, have proven effective. nih.govresearchgate.net Comprehensive two-dimensional GC (GC×GC) can offer significantly enhanced resolution for complex mixtures of chiral compounds. nih.govresearchgate.net
Table 2: GC Parameters for Chiral Amino Alcohol Analysis
| Parameter | Description | Common Application Details | Reference |
|---|---|---|---|
| Derivatization | Required to increase volatility and thermal stability. | N-trifluoroacetylation of the amino group and esterification of the hydroxyl group. | mst.edunih.gov |
| Stationary Phase | The chiral selector coated on the inside of the capillary column. | Cyclodextrin-based phases (e.g., β-cyclodextrin) or amino acid derivatives (e.g., Chirasil-L-Val). | gcms.czresearchgate.netnih.gov |
| Carrier Gas | The inert gas that moves the analyte through the column. | Nitrogen or Helium at a constant flow rate. | nih.gov |
| Detection | The method for detecting the analyte as it elutes. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. | mst.edu |
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
Research Findings: While not a separative technique, polarimetry is a rapid method for assessing the enantiomeric purity of a bulk sample if the specific rotation of the enantiomerically pure substance is known. The observed rotation is directly proportional to the concentration of the chiral substance and, therefore, to the enantiomeric excess. For example, the enantiomeric purity of novel fluoroquinolone enantiomers was initially monitored by measuring their specific optical rotation. nih.gov
Different enantiomers of related amino alcohols exhibit distinct specific rotations. For instance, (R)-(-)-2-amino-1-pentanol has a reported specific rotation of [α]20/D of -17° (c = 1 in chloroform), while (R)-(+)-2-amino-4-methyl-1,1-diphenyl-1-pentanol shows a value of +100° (c = 1 in chloroform). sigmaaldrich.comsigmaaldrich.com The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory) and is an essential part of the compound's characterization, though it does not directly correlate with the (R/S) absolute configuration.
Structural Elucidation and Characterization Methodologies
The structural framework of this compound is unequivocally established through a suite of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they form a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a compound like this compound, one would expect to observe distinct signals for each unique proton environment. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.
For the structural analog 2-amino-2-methyl-1-propanol (B13486) , the ¹H NMR spectrum would be expected to show a singlet for the two methyl groups (as they are equivalent), a singlet for the methylene (B1212753) (-CH₂) protons adjacent to the hydroxyl group, and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are often exchangeable. stereoelectronics.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule.
For the analog 2-amino-2-methyl-1-propanol , the expected ¹³C NMR spectrum would show signals for the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon. stereoelectronics.orgnih.gov Similarly, for 2-methyl-1-pentanol , distinct signals for each of its six carbon atoms would be observed. chemicalbook.com
¹H NMR Data for 2-amino-2-methyl-1-propanol (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 1.08 | s | -C(CH₃)₂ |
| 1.80 | br s | -NH₂ and -OH |
| 3.32 | s | -CH₂OH |
¹³C NMR Data for 2-amino-2-methyl-1-propanol (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 23.7 | -C(CH₃)₂ |
| 52.7 | -C(CH₃)₂ |
| 71.1 | -CH₂OH |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, absorption occurs. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).
For this compound, the key functional groups are the primary amine (-NH₂) and the primary alcohol (-OH). The IR spectrum would be expected to show characteristic absorption bands for these groups. The O-H stretch of the alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretch of the primary amine usually appears as a pair of peaks in the same region, which may overlap with the O-H band. Other important absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
The IR spectrum of the analog 2-amino-2-methyl-1-propanol shows a broad band in the 3300-3400 cm⁻¹ region, indicative of O-H and N-H stretching, and strong C-H stretching bands just below 3000 cm⁻¹. chemicalbook.com The spectrum of 2-methyl-1-pentanol also displays a prominent broad O-H stretching band around 3330 cm⁻¹ and C-H stretching bands. chemicalbook.comnist.gov
Characteristic IR Absorption Bands for 2-amino-2-methyl-1-propanol
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3200-3600 (broad) | O-H and N-H | Stretching |
| 2850-3000 | C-H | Stretching |
| 1590-1650 | N-H | Bending |
| 1000-1260 | C-O and C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and can also provide structural information based on the fragmentation pattern of the molecule.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (117.19 g/mol ). However, the molecular ion is often unstable and undergoes fragmentation.
A prominent fragmentation pathway for amino alcohols is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). For this compound, this would lead to the formation of a stable iminium ion. Another likely fragmentation is the loss of a water molecule from the molecular ion.
The mass spectrum of the related compound 2-amino-2-methyl-1-propanol shows a base peak at m/z 58, which corresponds to the iminium ion [CH₂=NH(CH₃)₂]⁺, formed by α-cleavage and loss of a CH₂OH radical. nist.gov The mass spectrum of 2-methyl-1-pentanol would be expected to show a molecular ion peak at m/z 102 and a characteristic fragment from the loss of water (m/z 84). nist.gov
Key Mass Spectrometry Fragments for 2-amino-2-methyl-1-propanol
| m/z | Proposed Fragment |
|---|---|
| 89 | [M]⁺ (Molecular Ion) |
| 72 | [M - NH₃]⁺ |
| 58 | [CH₂C(CH₃)NH₂]⁺ (Base Peak) |
| 43 | [C₃H₇]⁺ |
Computational and Theoretical Investigations of R 2 Amino 2 Methylpentan 1 Ol and Its Derivatives
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules, making it highly suitable for elucidating reaction mechanisms at the atomic level. For catalysts derived from chiral amino alcohols like (R)-2-amino-2-methylpentan-1-ol, DFT calculations are instrumental in mapping out the potential energy surfaces of catalytic cycles.
A primary application of such amino alcohols is in the formation of oxazaborolidine catalysts for the asymmetric reduction of ketones. researchgate.netorganic-chemistry.orgresearchgate.net DFT studies on these systems focus on the mechanism of borane (B79455) reduction. The calculations help to model the formation of the active catalyst—a complex between the oxazaborolidine and borane—and its subsequent interaction with the ketone substrate. researchgate.net Researchers can compute the energies of reactants, transition states, and products to construct a detailed energy profile of the reaction.
These studies reveal that the reaction proceeds through a six-membered, chair-like transition state involving the oxazaborolidine, the borane molecule, and the ketone. DFT calculations can pinpoint the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over its diastereomeric counterpart, thus explaining the origin of enantioselectivity. rsc.org
For instance, in cooperative catalysis involving a chiral phosphoric acid and a chiral metal complex for the amination of alcohols, DFT computations have been used to illuminate the role of each catalyst. rsc.org These studies show a "borrowing hydrogen" mechanism where the active catalytic species is an ion-pair formed between the two catalysts. The calculations detail how the substrate is held within a chiral pocket through a network of non-covalent interactions, guiding the stereochemical outcome. rsc.org Although not specific to this compound, these findings are directly applicable to understanding how its derivatives could function in similar dual-catalytic systems.
Table 1: Representative Energy Barriers in Catalytic Reactions Studied by DFT
| Catalytic System/Reaction | Computational Method | Key Finding (Calculated Activation Barrier) | Reference |
|---|---|---|---|
| Oxazaborolidine-Catalyzed Ketone Reduction | DFT (B3LYP) | The energy difference between diastereomeric transition states dictates enantioselectivity. | researchgate.netorganic-chemistry.org |
| Cooperative Asymmetric Amination of Alcohols | DFT (SMD/M06) | The diastereocontrolling transition state is stabilized by a network of non-covalent interactions (C–H⋯π, N–H⋯O). | rsc.org |
| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | DFT | Identification of the active Ru-hydride species and the transition state for hydride transfer. | acs.org |
| Petasis Borono-Mannich Reaction | DFT | A non-conventional C-H···O interaction stabilizes the transition state leading to the major enantiomer. | chemrxiv.org |
Conformational Analysis and Stereoselectivity Prediction
The three-dimensional structure and conformational flexibility of a chiral catalyst are paramount in determining the stereochemical outcome of a reaction. For derivatives of this compound, computational conformational analysis is key to predicting and understanding stereoselectivity.
The spatial arrangement of the functional groups in this compound and its derivatives is influenced by steric and electronic effects. Conformational analysis typically involves scanning the potential energy surface by rotating around key single bonds, such as the C1-C2 bond, to identify low-energy conformers. These stable conformations are the ones most likely to participate in the catalytic cycle.
In the context of catalysis, the interaction between the most stable conformer of the catalyst-substrate complex and the incoming reagent determines the stereochemical pathway. Computational models can predict which face of a prochiral substrate (e.g., a ketone) is more accessible for attack, thereby predicting the absolute configuration of the product. For example, in the addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral amino alcohols, the formation of a dinuclear zinc complex is often proposed. acs.org Computational analysis of the diastereomeric transition states, which includes the conformations of the chiral ligand, the two zinc atoms, and the aldehyde, can explain the observed high enantiomeric excess. acs.org The models often show that steric hindrance in the less favored transition state is the primary reason for selectivity.
Moreover, computational studies can rationalize the phenomenon of nonlinear effects in asymmetric catalysis, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst. acs.org These studies simulate the competition between homochiral and heterochiral catalyst dimers, revealing that the formation of less reactive heterochiral aggregates can amplify the enantioselectivity. acs.org
Table 2: Key Factors in Stereoselectivity Determined by Conformational Analysis
| Catalytic Reaction | Chiral Ligand Type | Key Conformational Insight | Predicted Outcome |
|---|---|---|---|
| Addition of Dialkylzincs to Aldehydes | β-Amino alcohols | Steric repulsion in the transition state involving less stable catalyst-substrate conformers. | High enantioselectivity for the (S) or (R) alcohol product. rsc.org |
| Asymmetric C-H Amination | Chiral Copper Complex | The chiral ligand enforces a specific conformation on the substrate, exposing one C-H bond to selective functionalization. | Regio- and enantioselective formation of β-amino alcohols. nih.gov |
| Asymmetric Cross Aza-Pinacol Coupling | Chiral Chromium Complex | The ligand controls the geometry of the alkyl chromium intermediate, directing the approach of the aldehyde. | High diastereoselectivity and enantioselectivity. westlake.edu.cn |
Ligand-Substrate Binding Interactions and Transition State Modeling
Understanding the precise nature of the interactions between a chiral catalyst and its substrate is fundamental to explaining its efficacy. Computational modeling provides a window into these interactions, particularly at the crucial transition state of the reaction. For catalysts derived from this compound, these models can map out the binding pocket and identify the specific forces that govern molecular recognition and stereodifferentiation.
Transition state modeling, often performed using QM or QM/MM methods, aims to locate the geometry and energy of the highest point along the reaction coordinate. frontiersin.org The structure of the transition state reveals the critical interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—between the ligand (catalyst) and the substrate. nih.gov For instance, in the asymmetric reduction of a ketone, the model would show how the chiral ligand orients the ketone in a way that one of its prochiral faces is preferentially shielded.
Computational methods like Rosetta have been developed to design protein binding sites, and similar principles can be applied to catalyst design. nih.gov The process involves defining the desired interactions (e.g., hydrogen bonds to the ketone's oxygen) and searching for catalyst scaffolds that can accommodate these interactions in a chiral fashion. This allows for the rational design of new ligands derived from structures like this compound to optimize binding and selectivity for a specific substrate.
Future Research Directions and Emerging Academic Applications
Development of Sustainable and Green Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. nih.gov Traditional chemical methods for producing chiral amino alcohols often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents that generate significant waste. nih.gov Future research will undoubtedly focus on developing more sustainable and green synthetic routes to (R)-2-amino-2-methylpentan-1-ol.
A primary avenue of investigation is biocatalysis . The use of enzymes offers high selectivity under mild conditions, reducing both energy consumption and environmental impact. nih.gov Key enzymatic approaches that could be developed include:
Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) have shown great promise in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov A potential green pathway to this compound would involve the asymmetric reductive amination of the corresponding prochiral α-hydroxy ketone, 1-hydroxy-2-methylpentan-2-one, using a specifically evolved AmDH. This approach uses ammonia (B1221849) as the amino donor and avoids many of the limitations of traditional chemical synthesis. nih.gov
Transaminase Technology: Transaminases are another class of enzymes capable of highly stereoselective amine synthesis. Future work could involve developing a transaminase-based process to convert a ketone precursor into the desired chiral amine.
Another sustainable approach is the use of flow chemistry . Continuous flow processes can improve reaction efficiency, safety, and scalability while minimizing waste. rsc.org Developing a continuous flow synthesis for this compound, potentially integrating biocatalytic steps, would represent a significant advancement in its sustainable production.
Exploration of Novel Catalytic Transformations
Chiral 1,2-amino alcohols are highly valued as ligands and auxiliaries in asymmetric catalysis. nih.govnih.gov Their ability to coordinate with metal centers creates a chiral environment that can direct the stereochemical outcome of a chemical reaction. The specific structure of this compound, with its tertiary stereocenter, could offer unique steric and electronic properties as a ligand.
Emerging applications in this area include:
Asymmetric Addition Reactions: This compound could be explored as a chiral ligand for metal-catalyzed enantioselective additions of organometallic reagents (e.g., diethylzinc) to aldehydes, a benchmark reaction for testing new catalysts. rsc.org The resulting chiral secondary alcohols are valuable building blocks in organic synthesis.
Asymmetric Transfer Hydrogenation: Ruthenium complexes with chiral amino alcohol ligands have been effectively used for the asymmetric transfer hydrogenation of ketones, including unprotected α-ketoamines, to produce chiral alcohols and other amino alcohols with high enantioselectivity. acs.orgnih.gov Investigating this compound in this capacity could lead to efficient routes for synthesizing other valuable chiral molecules.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as asymmetric hydroamination, have become powerful tools for preparing chiral amines. nih.gov this compound could serve as a parent structure for a new class of ligands for such transformations.
The synthesis and testing of metal complexes containing this compound as a ligand is a fertile area for future research, with potential applications in a wide array of catalytic processes. alfa-chemistry.com
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net They allow for the rapid construction of complex molecules from simple starting materials. nih.gov
This compound as a Building Block: This chiral amino alcohol is an ideal candidate for use as a building block in MCRs. For instance, the Petasis borono-Mannich reaction , a multicomponent reaction between an aldehyde, an amine, and a boronic acid, could utilize this compound to generate more complex and structurally diverse chiral amino alcohols with high stereocontrol. chemrxiv.org Its integration into various MCRs would provide streamlined access to libraries of novel chiral compounds for screening in drug discovery and other fields.
Cascade reactions , where multiple bond-forming events occur sequentially in a one-pot process, represent another frontier. researchgate.net
Enzymatic Cascades: Designing multi-enzyme cascade reactions is a key goal of green chemistry. jove.com A future research direction would be to develop a one-pot enzymatic cascade that synthesizes this compound from a simple, inexpensive starting material. nih.govjove.com Such a process would be highly efficient and sustainable. Optimizing these cascades can be challenging but offers significant rewards in terms of yield and environmental footprint. nih.gov
Application in Supramolecular Chemistry and Materials Science
The unique combination of a hydroxyl group, an amino group, and a chiral center makes this compound an attractive building block for supramolecular chemistry and the development of new functional materials.
Chiral Sensors and Recognition: The functional groups of this molecule can participate in hydrogen bonding and other non-covalent interactions. This makes it a candidate for use in chiral recognition systems. For example, it could be incorporated into a larger molecular framework designed to selectively bind other chiral molecules, acting as a chiroptical sensor. researchgate.net
Functional Polymers and Materials: this compound could be used as a chiral monomer in polymerization reactions to create polymers with helical structures or other chiral properties. Such materials are of interest for applications in chiral chromatography (as a chiral stationary phase), asymmetric catalysis, and optics.
Metal-Organic Frameworks (MOFs): The amine and alcohol functionalities can act as coordination sites for metal ions, suggesting its potential use as a chiral strut in the construction of chiral MOFs. These porous materials have emerging applications in enantioselective separations, catalysis, and sensing.
The exploration of this compound in these areas is just beginning, but the foundational principles of supramolecular chemistry and materials science suggest a promising future for this and related chiral amino alcohols. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-2-amino-2-methylpentan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methylpentan-1-ol derivatives with ammonia or amines under controlled pH and temperature. Catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) are used for reductive amination, with solvents such as methanol or THF. Reaction optimization includes monitoring pH (8–10), temperature (60–80°C), and catalyst loading (5–10 mol%) to maximize yield and enantiomeric purity .
- Key Techniques : NMR and IR spectroscopy to confirm intermediate formation; chiral HPLC to assess enantiomeric excess.
Q. How is the stereochemical configuration (R) of 2-amino-2-methylpentan-1-ol verified?
- Methodological Answer : Chiral resolution techniques, such as chiral column chromatography (e.g., Chiralpak® AD-H) or polarimetry, are employed. X-ray crystallography of derivatives (e.g., Schiff bases) or comparison of optical rotation values with literature data can confirm the (R)-configuration .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR to identify methyl, amino, and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet (~δ 1.5–2.0 ppm) in DMSO-d5.
- IR : Stretching vibrations for -NH (~3350 cm) and -OH (~3200 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 132.1) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved to minimize racemization?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP with ruthenium) or enzymatic resolution with lipases or transaminases. For instance, Candida antarctica lipase B selectively hydrolyzes (S)-esters, leaving the (R)-enantiomer intact. Reaction conditions (e.g., solvent polarity, temperature) are tuned to enhance enantioselectivity (>90% ee) .
Q. What strategies address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Comparative studies using isogenic cell lines or knockout models to isolate target-specific effects. For example:
- Enzyme Inhibition Assays : Measure IC values against purified enzymes (e.g., kinases) to resolve discrepancies in activity.
- Molecular Docking : Compare binding modes of (R)- and (S)-enantiomers to receptors using software like AutoDock Vina .
Q. How can researchers design experiments to study the compound’s mechanism of action in neurological pathways?
- Methodological Answer :
- In Vitro Models : Primary neuron cultures treated with the compound, followed by calcium imaging or patch-clamp electrophysiology to assess ion channel modulation.
- In Vivo Studies : Behavioral assays (e.g., Morris water maze) in rodent models, coupled with immunohistochemistry to track neuronal activation markers (e.g., c-Fos) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer : Low concentrations in plasma or tissue require sensitive detection. Derivatization with dansyl chloride or FMOC-Cl enhances LC-MS/MS signal intensity. Validation includes spike-recovery experiments (85–115% recovery) and matrix effect assessments using stable isotope-labeled internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
